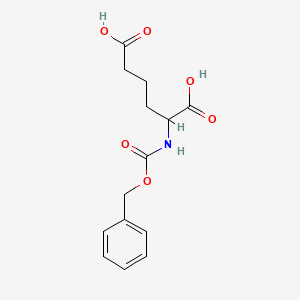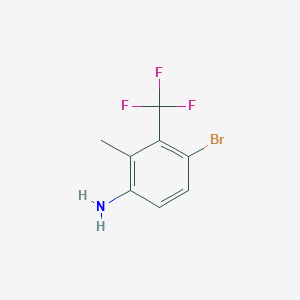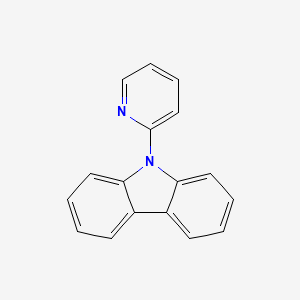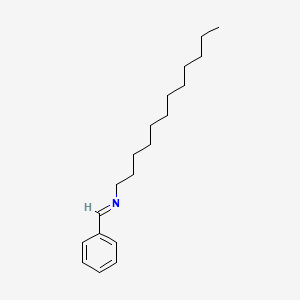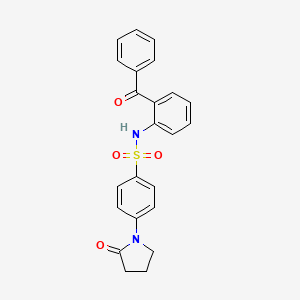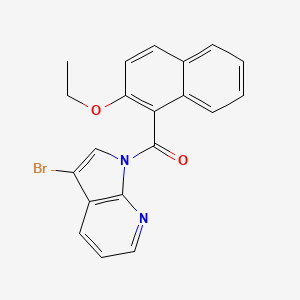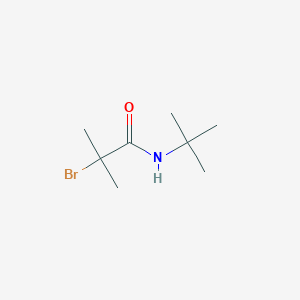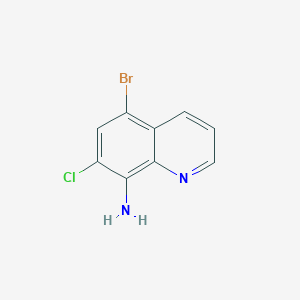
5-Bromo-7-chloroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and chloro substituents on the quinoline ring enhances its reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinolin-8-amine typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination and chlorination of quinoline followed by amination. For instance, the bromination of 8-nitroquinoline with N-bromosuccinimide (NBS) followed by reduction and chlorination can yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Lacks the bromo and chloro substituents, making it less reactive.
5-Bromo-8-chloroquinoline: Lacks the amino group, reducing its potential for biological interactions.
7-Chloroquinoline: Lacks both the amino and bromo groups, limiting its reactivity and applications.
Uniqueness: 5-Bromo-7-chloroquinolin-8-amine is unique due to the presence of all three substituents (amino, bromo, and chloro) on the quinoline ring. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
1215767-85-3 |
|---|---|
Formule moléculaire |
C9H6BrClN2 |
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
5-bromo-7-chloroquinolin-8-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |
Clé InChI |
KXURWWAXSORLJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B8770010.png)
![6-[(morpholin-4-yl)methyl]pyridin-3-amine](/img/structure/B8770015.png)
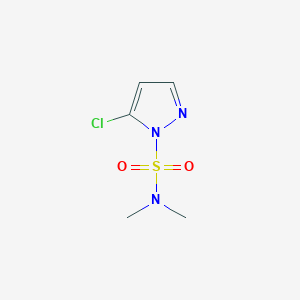
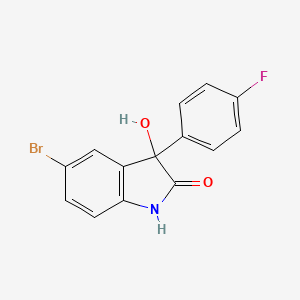
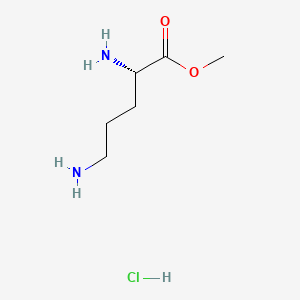
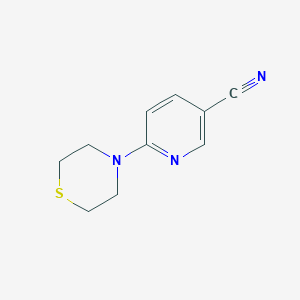
![(2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol](/img/structure/B8770055.png)
